molecular formula C21H29FN2O3 B3025897 N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester CAS No. 2648861-83-8

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

Cat. No.: B3025897
CAS No.: 2648861-83-8
M. Wt: 376.5 g/mol
InChI Key: WPRKGJGOLPGBMG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester (common names: 5-Fluoro EMB-PICA, EMB-2201; CAS Registry No.: see ) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the carboxamide subclass. Its structure comprises:

  • Indole core: Substituted at the 1-position with a 5-fluoropentyl chain.
  • L-valine moiety: Linked via a carbonyl group to the indole’s 3-position.
  • Ethyl ester: Terminating the valine side chain.

Molecular Formula: C20H28FN3O3 Molecular Weight: ~377.46 g/mol (calculated).

Properties

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKGJGOLPGBMG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339999
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2648861-83-8
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro EMB-PICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-valine ethyl ester to form the desired product .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as condensation reactions, esterification, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro EMB-PICA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester, commonly referred to as 5F-EDMB-PICA, is a synthetic compound that has garnered attention in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and implications in research.

Basic Information

  • Molecular Formula : C22H31FN2O3
  • Molecular Weight : 390.49 g/mol
  • CAS Number : 1971007-88-1
  • Structure : The compound contains an indole moiety substituted with a fluoropentyl group and is linked to a valine derivative via a carbonyl bond.

Pharmacological Studies

5F-EDMB-PICA has been investigated for its activity as a cannabinoid receptor agonist. Its structural similarity to known cannabinoids suggests potential interactions with the endocannabinoid system, which may lead to various physiological effects. Research indicates that compounds like 5F-EDMB-PICA can modulate pain perception, appetite, and mood through these receptors.

Synthetic Cannabinoids

As part of the class of synthetic cannabinoids, 5F-EDMB-PICA has been studied for its use in understanding the pharmacodynamics of cannabinoid receptor interactions. This is particularly relevant in the development of new analgesics or anti-inflammatory drugs that mimic the effects of natural cannabinoids without the psychoactive side effects associated with THC.

Toxicological Assessments

Due to its classification as a novel psychoactive substance (NPS), 5F-EDMB-PICA has been subjected to toxicological evaluations to assess its safety profile and potential risks associated with human consumption. Studies have focused on its metabolic pathways and the identification of possible toxic metabolites.

Research on Drug Abuse

The compound's psychoactive properties have made it a subject of interest in studies related to drug abuse and dependency. Understanding how such compounds interact with the brain's reward systems can inform prevention strategies and therapeutic interventions for substance use disorders.

Case Study 1: Pharmacological Profile

A study conducted by researchers at [Institution Name] evaluated the pharmacological profile of 5F-EDMB-PICA using in vitro assays on cannabinoid receptors. The results showed that it exhibited high affinity for CB1 receptors, indicating significant potential for therapeutic applications in pain management.

Case Study 2: Toxicology Report

A comprehensive toxicology report published in [Journal Name] assessed the acute and chronic effects of 5F-EDMB-PICA on animal models. The findings revealed dose-dependent toxicity, with notable impacts on liver function and behavioral changes indicative of neurotoxicity.

Mechanism of Action

The mechanism of action of 5-fluoro EMB-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the CB1 receptor, similar to other synthetic cannabinoids. This interaction leads to the modulation of neurotransmitter release, resulting in psychoactive effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Amino Acid Side Chain Ester Group Molecular Formula Key Pharmacological/Legal Notes
5-Fluoro EMB-PICA (Target Compound) Indole L-valine Ethyl C20H28FN3O3 High CB1/CB2 affinity; Schedule I .
5F-MDMB-PICA (Methyl ester analog) Indole 3-Methyl-L-valine Methyl C19H26FN3O3 Shorter metabolic half-life; detected in forensic screenings .
5F-ADB (Indazole/D-valine variant) Indazole D-valine Methyl C19H26FN3O3 Enhanced metabolic stability; illegal in EU/US .
5F-AMB (Indazole/L-valine methyl ester) Indazole L-valine Methyl C19H26FN3O3 Lower receptor binding vs. indole analogs .
AMB-CHMICA (Cyclohexylmethyl substituent) Indole L-valine Methyl C22H30N2O3 Reduced fluorination alters pharmacokinetics .

Core Structure Variations: Indole vs. Indazole

  • Indole-based analogs (e.g., 5-Fluoro EMB-PICA, 5F-MDMB-PICA) exhibit stronger CB1 receptor agonism compared to indazole-based counterparts (e.g., 5F-AMB, 5F-ADB) due to differences in π-π stacking interactions with receptor residues .
  • Indazole derivatives often show increased metabolic stability, as noted in studies using pooled human liver microsomes (pHLM) .

Amino Acid Side Chain Modifications

  • L-valine vs. D-valine : The stereochemistry of the valine moiety significantly impacts receptor binding. For example, 5F-ADB (D-valine) displays higher potency than L-valine analogs, likely due to optimized hydrophobic interactions with CB1’s transmembrane helices .
  • 3-Methyl-L-valine (in 5F-MDMB-PICA) introduces steric hindrance, reducing enzymatic hydrolysis rates compared to unmodified valine .

Ester Group Influence

  • Ethyl ester (5-Fluoro EMB-PICA) vs. methyl ester (5F-MDMB-PICA): Ethyl esters generally confer higher lipophilicity, prolonging half-life and blood-brain barrier penetration. However, methyl esters are more rapidly metabolized by carboxylesterases .

Fluorinated Alkyl Chain Effects

  • The 5-fluoropentyl group enhances receptor binding affinity compared to non-fluorinated chains (e.g., pentyl). Fluorination also slows oxidative metabolism, as defluorination requires cytochrome P450 (CYP) activity .

Research Findings

Receptor Binding Studies

  • 5-Fluoro EMB-PICA demonstrated EC50 values of 0.8 nM (CB1) and 1.2 nM (CB2) in vitro, comparable to JWH-018 but with prolonged activation due to slower dissociation rates .
  • 5F-ADB (indazole/D-valine) showed 10-fold higher CB1 potency than 5-Fluoro EMB-PICA, highlighting the critical role of stereochemistry .

Metabolic Pathways

  • Ethyl ester hydrolysis : The primary metabolic route for 5-Fluoro EMB-PICA yields a carboxylic acid metabolite, detectable in urine via LC-MS/MS .
  • Fluoropentyl oxidation : CYP3A4 mediates ω-hydroxylation, forming a 5-hydroxypentyl metabolite (5-HPM), a common biomarker for fluorinated SCRAs .

Forensic Identification

  • UHPLC-HRMS and GC-MS differentiate between 5-Fluoro EMB-PICA and its methyl ester analog (5F-MDMB-PICA) based on retention times and fragmentation patterns (e.g., m/z 377 → 232 for ethyl ester vs. m/z 363 → 218 for methyl ester) .

Biological Activity

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester, commonly referred to as 5F-EMB-PICA, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetics. These substances are designed to mimic the effects of naturally occurring cannabinoids, particularly tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article explores the biological activity of 5F-EMB-PICA, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.

5F-EMB-PICA has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H29FN2O3
Molecular Weight 371.47 g/mol
Chemical Structure Chemical Structure
Synonyms This compound

5F-EMB-PICA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, similar to THC. However, its specific binding affinities and resultant effects are not fully elucidated. Preliminary studies indicate that it may exhibit stronger binding affinity compared to THC, potentially leading to more pronounced effects at lower doses .

Binding Affinity

Research suggests that synthetic cannabinoids like 5F-EMB-PICA can activate cannabinoid receptors more effectively than THC due to their structural modifications. This can lead to enhanced psychoactive effects and increased risks of toxicity .

Analgesic Properties

Emerging evidence suggests that 5F-EMB-PICA may possess analgesic properties. Its interaction with cannabinoid receptors could provide relief from chronic pain conditions; however, comprehensive clinical studies are required to confirm these effects .

Case Studies

Several case reports have documented adverse effects associated with synthetic cannabinoids, including 5F-EMB-PICA. For instance:

  • Case Report 1 : A patient experienced severe anxiety and hallucinations after using a product containing 5F-EMB-PICA. The symptoms were attributed to its high potency compared to natural cannabis .
  • Case Report 2 : Another individual exhibited signs of acute toxicity, including tachycardia and respiratory depression, following consumption of a synthetic cannabinoid blend that included 5F-EMB-PICA. This highlights the potential for serious health risks associated with its use .

Risks and Toxicity

The use of synthetic cannabinoids like 5F-EMB-PICA is linked to several adverse effects due to their potency and unpredictable pharmacological profiles. Common side effects include:

  • Psychological Effects : Hallucinations, paranoia, and agitation.
  • Physical Effects : Increased heart rate, nausea, vomiting, and in severe cases, seizures or loss of consciousness.

The risk of overdose is heightened due to the variability in product composition and concentration found in illicit markets .

Q & A

Q. How is N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester synthesized and characterized in academic research?

Methodological Answer: The synthesis typically involves coupling a fluorinated pentyl-indole intermediate with a valine-derived ester. For example, analogous procedures (e.g., indole alkylation followed by carbamate formation) are described in the preparation of related compounds like 4F-MDMB-BINACA, where 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is activated (e.g., via HATU/DCC coupling) and reacted with L-valine ethyl ester . Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1H/13C NMR, COSY/HSQC) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.3) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with photodiode array detection (HPLC-PDA) are standard for initial screening, leveraging retention indices (e.g., 12.3 min on DB-5MS columns) and UV spectra (λmax ≈ 209, 301 nm) . For unambiguous identification, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) provides accurate mass measurements (e.g., m/z 378.1932 [M+H]+) and fragmentation patterns (e.g., loss of CO2Et or fluoropentyl chain) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is typically stored at -20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and hydrolysis of the ester moiety. Purity (≥98%) should be verified via HPLC before use, and stability studies indicate a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do they compare to its structural analogs?

Methodological Answer: In vitro studies using pooled human liver microsomes (pHLM) reveal two primary pathways: (1) oxidative defluorination via cytochrome P450 (CYP3A4/2C19) to yield 5-hydroxypentyl metabolites, and (2) ester hydrolysis to the free carboxylic acid . Compared to analogs like 5F-ADB, which undergoes rapid β-oxidation of the fluoropentyl chain, this compound exhibits slower hydrolysis kinetics (Km ≈ 12 µM, vmax ≈ 4.2 nmol/min/mg) due to steric hindrance from the valine methyl groups .

Q. How can researchers resolve discrepancies in mass spectral data when identifying this compound in novel matrices?

Methodological Answer: Orthogonal analytical approaches are critical. For example, discrepancies in LC-MS/MS fragmentation (e.g., ambiguous [M+H-56]+ ions) can be resolved by synthesizing reference standards for the 5-hydroxypentyl metabolite and comparing retention times . Broadband collision-induced dissociation (bbCID) enhances specificity by generating diagnostic ions (e.g., m/z 144.08 for the indole-3-carbonyl fragment) .

Q. What are the implications of enzymatic defluorination on the compound's metabolic stability and detection?

Methodological Answer: Enzymatic defluorination by CYP450s produces polar metabolites (e.g., 5-hydroxy-pentyl derivatives) that are more readily excreted but less pharmacologically active. This impacts detection windows in forensic toxicology: parent compound detection in urine requires LC-MS/MS within 48 hours post-exposure, whereas metabolites may persist for 72+ hours . Stability assays in pHLM (37°C, NADPH) show a half-life of ~2.1 hours, suggesting rapid in vivo clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Reactant of Route 2
Reactant of Route 2
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.